
3,5-Diethyl-4h-1,2,4-triazol-4-amine
Overview
Description
3,5-Diethyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound with the molecular formula C6H12N4. It is part of the triazole family, characterized by a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-4H-1,2,4-triazol-4-amine typically involves the reaction of ethyl hydrazine with ethyl formate, followed by cyclization. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification techniques such as crystallization and distillation ensures the compound’s high quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; often in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of diethyltriazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
Chemistry
3,5-Diethyl-4H-1,2,4-triazol-4-amine is primarily used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions enhances its utility in organic synthesis .
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor . It interacts with specific molecular targets such as enzymes and receptors. For instance, it can inhibit enzyme activity by binding to the active site, thereby modulating various biochemical pathways .
Medicine
The medicinal properties of this compound are notable. Research indicates that it possesses antimicrobial and antifungal properties. Studies have shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. For example, compounds derived from triazoles have been reported to be effective against multi-drug resistant strains .
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | S. aureus | 0.75 | |
3-(1H-indolyl)-triazole | E. coli | 8 | |
5-(2-Aminothiazol) derivatives | P. aeruginosa | 34.5 |
Agriculture
In agricultural sciences, this compound has been explored for its potential as a fungicide and herbicide . Its derivatives are being developed to inhibit fungal growth and enhance crop protection against various diseases .
Case Study 1: Antimicrobial Properties
In a study conducted by Gadegoni et al., various derivatives of triazoles were synthesized and tested for their antibacterial activity against multiple strains including E. coli and Pseudomonas aeruginosa. The results demonstrated that certain derivatives exhibited MIC values comparable to established antibiotics like ceftriaxone .
Case Study 2: Enzyme Inhibition
Research highlighted the role of triazole derivatives in inhibiting bacterial enzymes such as β-lactamases. This property is crucial for developing new antibiotics that can combat resistant bacterial strains .
Mechanism of Action
The mechanism of action of 3,5-Diethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
- 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
- 3,5-Dinitro-4H-1,2,4-triazol-4-amine
Comparison: 3,5-Diethyl-4H-1,2,4-triazol-4-amine is unique due to its diethyl substitution, which imparts distinct physicochemical properties compared to its methyl, phenyl, or nitro-substituted counterparts. These differences can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other triazole derivatives may not be as effective .
Biological Activity
3,5-Diethyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound belonging to the triazole family. Its biological activity has garnered significant interest in various fields, including medicinal chemistry and pharmacology. This article reviews the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
Molecular Formula: C6H12N4
CAS Number: 6285-28-5
The synthesis of this compound typically involves the reaction of ethyl hydrazine with ethyl formate under specific conditions. The cyclization process often requires solvents such as ethanol and catalysts to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active sites of enzymes. This prevents substrate binding and subsequent catalytic activity.
- Receptor Interaction: It modulates signal transduction pathways by interacting with cellular receptors, affecting cellular functions .
Biological Activities
This compound exhibits a range of biological activities:
1. Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
2. Antioxidant Activity
The compound has demonstrated antioxidant capabilities in several assays. For instance, it effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
3. Anti-inflammatory Effects
Studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains. Molecular docking studies indicated strong binding affinities to bacterial enzyme targets .
Case Study 2: Antioxidant Potential
In a recent investigation involving DPPH and ABTS assays, the compound exhibited an IC50 value comparable to ascorbic acid (0.87 μM), highlighting its potential as a natural antioxidant .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |
---|---|---|---|
This compound | Moderate | High | Effective against various pathogens |
3,5-Dimethyl-4H-1,2,4-triazol-4-amine | Low | Moderate | Less effective in microbial inhibition |
3,5-Diphenyl-4H-1,2,4-triazol-4-amine | High | Low | Notable for its antifungal properties |
Q & A
Q. Basic: What are the standard synthetic protocols for preparing 3,5-diethyl-4H-1,2,4-triazol-4-amine, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with nitriles or amidines. For example, substituted triazoles can be synthesized by refluxing 4-amino-3,5-disubstituted triazoles with aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Catalyst tuning : Acidic conditions (e.g., HCl) accelerate cyclization, but excess acid may promote side reactions .
- Temperature control : Reflux (~80°C) balances reaction rate and decomposition risks .
Yield improvements (up to 70–85%) are achieved via slow cooling to precipitate pure crystals and iterative recrystallization .
Q. Advanced: How can structural contradictions in crystallographic data for this compound derivatives be resolved?
Answer:
Contradictions often arise from polymorphism or disordered crystal packing. Methodological approaches include:
- High-resolution X-ray diffraction : Use SHELXL for refinement to distinguish between true bond-length variations and thermal motion artifacts .
- Hydrogen-bond analysis : Compare N–H⋯N interactions (e.g., R-factor < 0.06 for reliable H-bond geometry) to identify packing differences between polymorphs .
- Computational modeling : Density Functional Theory (DFT) can validate experimental bond angles and dihedral angles (e.g., phenyl ring twists of 16–23° in polymorphs) .
For ambiguous cases, cross-validate with spectroscopic data (e.g., NMR coupling constants) .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
- NMR :
- ¹H NMR : The NH₂ group resonates at δ 5.8–6.2 ppm (broad singlet), while ethyl groups show triplets (δ 1.2–1.5 ppm for CH₃, δ 2.4–2.8 ppm for CH₂) .
- ¹³C NMR : Triazole carbons appear at δ 150–160 ppm; ethyl carbons at δ 10–15 ppm (CH₃) and δ 25–30 ppm (CH₂) .
- IR : N–H stretching (3300–3450 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm triazole ring formation .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 240 for C₈H₁₂N₄) and fragmentation patterns validate purity .
Q. Advanced: How do substituents on the triazole ring influence coordination chemistry in MOF synthesis?
Answer:
The ethyl groups enhance steric bulk, limiting ligand flexibility but improving thermal stability. Key considerations:
- Donor sites : The triazole N1 and N2 atoms coordinate to metal ions (e.g., Zn²⁺, Cu²⁺), forming 1D chains or 2D networks. Ethyl groups reduce π-backbonding, favoring high-spin metal complexes .
- Solvent effects : DMF or DMSO (high dielectric constant) stabilize metal-ligand adducts, as shown in MOFs with surface areas >500 m²/g .
- Crystallographic validation : Use SHELXS/SHELXD for phase determination and SHELXE for electron density mapping to confirm coordination geometry .
Q. Basic: What strategies mitigate by-product formation during triazole functionalization?
Answer:
Common by-products (e.g., disubstituted isomers or oxidation products) arise from:
- Competitive alkylation : Use bulky substituents (e.g., pyrazinyl groups) to sterically hinder undesired sites .
- Oxidative side reactions : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) .
- Chromatographic purification : Silica gel chromatography (eluent: EtOAc/hexane, 3:7) separates isomers, with TLC monitoring (Rf ~0.4 for target product) .
Q. Advanced: How can structure-activity relationships (SAR) guide the design of bioactive triazole derivatives?
Answer:
- Electron-withdrawing groups : Fluorination at the triazole 3-position increases antifungal activity (e.g., MIC ~2 µg/mL against C. albicans) by enhancing membrane permeability .
- Hydrogen-bond donors : NH₂ groups improve DNA intercalation (e.g., IC₅₀ ~10 µM in anticancer assays) .
- Crystallographic data : Correlate planarity (dihedral angles <20°) with bioactivity; non-planar derivatives exhibit reduced binding to target enzymes .
Q. Basic: How are solubility challenges addressed in biological assays for triazole derivatives?
Answer:
- Co-solvents : Use DMSO (≤5% v/v) to dissolve hydrophobic derivatives, ensuring compatibility with cell cultures .
- Prodrug design : Convert NH₂ to acetylated derivatives for increased lipophilicity, then hydrolyze in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance aqueous dispersion and bioavailability .
Q. Advanced: What computational tools predict the thermodynamic stability of triazole polymorphs?
Answer:
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bond vs. van der Waals contributions) using CrystalExplorer .
- Lattice energy calculations : Programs like DMACRYS compute energy differences (<5 kJ/mol) between polymorphs, guiding crystallization conditions .
- Molecular dynamics (MD) : Simulate packing motifs (e.g., Pbc vs. Pnm space groups) to assess stability under thermal stress .
Properties
IUPAC Name |
3,5-diethyl-1,2,4-triazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-5-8-9-6(4-2)10(5)7/h3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSFAHFBTFAYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277990 | |
Record name | 3,5-diethyl-4h-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6285-28-5 | |
Record name | NSC5581 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-diethyl-4h-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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